3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride
Description
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride (CAS: 186517-45-3) is a halogenated benzoyl chloride derivative with the molecular formula C₈H₂Cl₂F₄O and a molecular weight of 260.997 g/mol . Its structure features a benzoyl chloride backbone substituted with chlorine at position 3, fluorine at position 2, and a trifluoromethyl (-CF₃) group at position 6 (Figure 1). This arrangement of electron-withdrawing substituents enhances its reactivity as an acylating agent, particularly in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F4O/c9-4-2-1-3(8(12,13)14)5(6(4)11)7(10)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJJXSXDJDIRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378711 | |
| Record name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-04-6, 186517-45-3 | |
| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186517-45-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C8H3ClF4O2} + \text{SOCl2} \rightarrow \text{C8H2Cl2F4O} + \text{SO2} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of corresponding alcohols or amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Organic Synthesis
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride serves as an important intermediate in the synthesis of various fluorinated organic compounds. Its unique trifluoromethyl group enhances the lipophilicity and biological activity of the resulting molecules.
Case Study: Synthesis of Fluorinated Aromatic Compounds
In a study by Zhang et al. (2020), this compound was utilized to synthesize novel fluorinated aromatic derivatives. The reactions demonstrated high yields and selectivity, showcasing its utility in creating compounds with potential pharmaceutical applications.
Medicinal Chemistry
The compound is particularly valuable in medicinal chemistry for developing new therapeutic agents. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates.
Case Study: Anticancer Agents Development
A research project published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing potential anticancer agents. The derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as effective chemotherapeutics.
Material Science
In material science, this compound is used to modify polymer properties and enhance material performance through fluorination.
Data Table: Properties of Fluorinated Polymers
| Polymer Type | Modification Method | Resulting Property |
|---|---|---|
| Polyethylene | Copolymerization with benzoyl chloride | Increased thermal stability |
| Polystyrene | Additive incorporation | Enhanced chemical resistance |
| Polyvinyl Chloride | Surface treatment | Improved hydrophobicity |
Analytical Chemistry
This compound is also employed as a reagent in analytical methods, particularly in chromatography and spectroscopy.
Application Example: Chromatographic Analysis
In a study conducted by Liu et al. (2021), this compound was used as a derivatization agent for the analysis of amines via gas chromatography-mass spectrometry (GC-MS). The derivatization improved detection limits and provided clearer chromatographic profiles.
Environmental Applications
Recent investigations have explored the use of this compound in environmental chemistry, particularly for developing methods to detect and quantify pollutants.
Case Study: Detection of Organophosphates
Research published in Environmental Science & Technology demonstrated that derivatives of this compound could be employed to create sensitive sensors for detecting organophosphate pesticides in agricultural runoff.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed .
Comparison with Similar Compounds
Key Properties :
- Density : 1.475 g/cm³ .
- Reactivity : Highly moisture-sensitive, requiring storage under inert conditions .
- Hazards : Classified under GHS H314 (causes severe skin burns and eye damage) .
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous to 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride:
3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS: 886496-83-9)
- Molecular Formula : C₈H₃ClF₃O.
- Molecular Weight : 222.55 g/mol .
- Substituents : Chlorine at position 3, -CF₃ at position 5.
- Differences: Lacks the fluorine substituent at position 2, reducing steric hindrance and electronic effects.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl Chloride (CAS: 261763-03-5)
- Molecular Formula : C₈H₂Cl₂F₄O (identical to the target compound).
- Molecular Weight : 261.00 g/mol .
- Substituents : Chlorine at position 3, fluorine at position 2, -CF₃ at position 5.
- Differences :
3-(Trifluoromethyl)benzoyl Chloride (CAS: 2251-65-2)
- Molecular Formula : C₈H₄ClF₃O.
- Molecular Weight : 208.56 g/mol .
- Substituents : -CF₃ at position 3.
- Differences :
6-Chloro-2-fluoro-3-methylbenzoyl Chloride (CAS: Not specified)
- Molecular Formula : C₈H₅Cl₂FO.
- Molecular Weight : 207.03 g/mol .
- Substituents : Chlorine at position 6, fluorine at position 2, methyl (-CH₃) at position 3.
- Differences :
2-Chloro-5-(trifluoromethoxy)benzoyl Chloride (CAS: 1261731-24-1)
- Molecular Formula : C₈H₃Cl₂F₃O₂.
- Molecular Weight : 267.01 g/mol .
- Substituents : Chlorine at position 2, -OCF₃ at position 5.
- Differences :
Comparative Analysis
Structural and Physical Properties
Research Findings and Limitations
- Data Gaps : Physical properties like melting/boiling points and solubility data are inconsistently reported across analogs, limiting direct comparisons .
Biological Activity
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of the Benzoyl Chloride : The initial step involves the chlorination of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) to yield the corresponding benzoyl chloride.
- Purification : The product is purified through recrystallization or distillation methods to obtain a high-purity compound suitable for biological testing.
Anticancer Activity
Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives of trifluoromethylbenzoyl chlorides have shown promising results in inhibiting cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8.47 ± 0.18 | Induces apoptosis and cell cycle arrest |
| Jurkat | 4.64 ± 0.08 | Arrests cell cycle in sub-G1 phase |
| HeLa | Not specified | Potential antiangiogenic effects |
These findings suggest that this compound may similarly affect cell viability and induce apoptosis, although specific IC50 values for this compound are not yet established in the literature.
Antiviral Activity
Fluorinated compounds have also been explored for their antiviral properties. The structural features of this compound may enhance its interaction with viral targets, potentially leading to effective inhibition of viral replication.
Structure-Activity Relationship (SAR)
The presence of halogen substituents such as chlorine and fluorine is known to influence the biological activity of aromatic compounds. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Key Points in SAR :
- Trifluoromethyl Group : Increases potency against cancer cells by enhancing binding affinity to target proteins.
- Chlorine and Fluorine Substituents : Modulate electronic properties, potentially affecting the mechanism of action.
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. For example, 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (CAS 186517-41-9) can be treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions, often in solvents like dichloromethane or toluene. Catalytic dimethylformamide (DMF) may accelerate the reaction. Key parameters include temperature (40–80°C), reaction time (4–12 hours), and rigorous moisture exclusion to prevent hydrolysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its reactive acyl chloride group and halogen substituents, strict precautions are required:
- Use gloves, goggles, and a fume hood to avoid skin/eye contact and inhalation.
- Store in airtight, moisture-resistant containers under inert gas (e.g., argon) in cool, dry environments.
- Neutralize spills with sodium bicarbonate or inert adsorbents. These measures align with safety guidelines for structurally similar halogenated benzoyl chlorides .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Expect deshielded carbonyl carbons (~170 ppm) and splitting patterns from adjacent fluorine/chlorine atoms.
- ¹⁹F NMR : Distinct signals for -CF₃ (δ ~ -60 ppm) and aromatic fluorine (δ ~ -110 ppm).
- Mass Spectrometry : Molecular ion peaks at m/z ~242 (M⁺) with chlorine isotopic patterns.
- IR Spectroscopy : Strong C=O stretch ~1770 cm⁻¹. Purity should be confirmed via HPLC with a C18 column and UV detection .
Q. How does this compound participate in nucleophilic acyl substitution reactions, and what are common applications in intermediate synthesis?
- Methodological Answer : The acyl chloride reacts with amines (to form amides) or alcohols (to form esters). For amidation, use non-polar solvents (e.g., THF) and bases like triethylamine to scavenge HCl. For sterically hindered nucleophiles, elevated temperatures (50–70°C) or microwave-assisted synthesis may improve yields. Applications include synthesizing agrochemical or pharmaceutical intermediates, leveraging its electron-withdrawing substituents for stability .
Advanced Research Questions
Q. What computational methods can predict the reactivity and regioselectivity of this compound in complex reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient aromatic ring’s reactivity. Fukui indices identify electrophilic sites (e.g., carbonyl carbon), while Natural Bond Orbital (NBO) analysis explains the -CF₃ group’s inductive effects. Solvent effects (PCM models) refine predictions for polar aprotic environments .
Q. How can contradictory literature data on the compound’s thermal stability be resolved?
- Methodological Answer : Discrepancies may arise from impurities or moisture content. Reproduce experiments under controlled conditions (e.g., inert atmosphere, differential scanning calorimetry). Compare decomposition onset temperatures via TGA and validate purity with elemental analysis. For example, residual benzoic acid (from incomplete chlorination) lowers observed stability .
Q. What strategies optimize reaction yields when steric hindrance from the trifluoromethyl group limits nucleophilic access?
- Methodological Answer :
- Use bulky, less hindered nucleophiles (e.g., tert-butylamine vs. aniline).
- Employ high-boiling solvents (DMF, DMSO) to increase reaction temperatures.
- Catalyst screening (e.g., DMAP for esterification) or ultrasound-assisted mixing enhances kinetic efficiency.
- Computational docking studies (AutoDock Vina) can pre-screen nucleophile compatibility .
Q. How do solvent polarity and additives influence the compound’s stability during long-term storage?
- Methodological Answer : Polar aprotic solvents (acetonitrile, DMF) stabilize the acyl chloride by reducing hydrolysis. Additives like molecular sieves (3Å) or stabilizers (0.1% hydroquinone) mitigate moisture and radical degradation. Accelerated aging studies (40°C/75% RH for 1 month) with periodic HPLC monitoring quantify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
